molecular formula C10H6BrNO4 B8285417 1-Bromo-2,3-dihydroxy-5-nitronaphthalene

1-Bromo-2,3-dihydroxy-5-nitronaphthalene

Cat. No. B8285417
M. Wt: 284.06 g/mol
InChI Key: GFRRXAVOIRYPIZ-UHFFFAOYSA-N
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Patent
US08741917B2

Procedure details

To a solution of 75 mg of 1-bromo-2,3-dihydroxy-5-nitronaphthalene in 3.0 ml of DMF was added K2CO3 and Methyl iodide. The resulting solution was heated at 50° C. overnight after which the reaction mixture was diluted with water and extracted with ethyl acetate. Column chromatography using 30% ethyl acetate in hexane afforded the product, 1-bromo-5-nitro-2,3-dimethoxynaphthalene as a yellow solid. (Yield: 60 mg; 1H NMR (CDCl3) δ 3.99 (s, 3H), 4.04 (s, 3H), 7.45-7.53 (m, 1H), 7.98 (s, 1H), 8.21 (dd, J=6.0 Hz, 1.2 Hz, 1H), 8.51 (dd, J=6.0 Hz, 1.2 Hz, 1H).
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([OH:15])[C:3]=1O.[C:17]([O-:20])([O-])=O.[K+].[K+].[CH3:23]I>CN(C=O)C.O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([O:15][CH3:23])[C:3]=1[O:20][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
BrC1=C(C(=CC2=C(C=CC=C12)[N+](=O)[O-])O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC2=C(C=CC=C12)[N+](=O)[O-])OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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